Home > Products > Screening Compounds P6690 > XMD-17-51 Trifluoroacetate
XMD-17-51 Trifluoroacetate -

XMD-17-51 Trifluoroacetate

Catalog Number: EVT-10932583
CAS Number:
Molecular Formula: C23H25F3N8O3
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

XMD-17-51 Trifluoroacetate is synthesized for research purposes and is not intended for clinical use. It falls under the category of small molecule inhibitors, specifically targeting protein kinases involved in cellular signaling pathways. The compound has been identified in various studies as a tool for investigating the roles of kinases in cellular processes and disease mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of XMD-17-51 Trifluoroacetate involves several key steps to construct its core structure, which includes the formation of the pyrimido-diazepinone framework.

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that can be transformed through various organic reactions.
  2. Reaction Conditions: The process often requires specific conditions such as temperature control, solvent choice, and reaction time to ensure high yield and purity of the final product.
  3. Purification: After synthesis, the compound undergoes purification techniques like chromatography to isolate the desired product from by-products and unreacted materials.

The detailed synthetic route may include reactions such as cyclization, acylation, or other transformations typical for heterocyclic compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of XMD-17-51 Trifluoroacetate can be described by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure features a pyrimidine ring fused with a diazepinone moiety, which is critical for its biological activity.

  • Molecular Formula: C12_{12}H10_{10}F3_3N3_3O2_2
  • Molecular Weight: Approximately 299.22 g/mol
  • Structural Characteristics: The trifluoroacetate group enhances solubility and stability, making it suitable for biological assays.
Chemical Reactions Analysis

Reactions and Technical Details

XMD-17-51 Trifluoroacetate participates in various chemical reactions primarily related to its interactions with target proteins. Its mechanism of action involves binding to specific kinases, inhibiting their activity through competitive or allosteric mechanisms.

  1. Target Interactions: The compound has been shown to interact selectively with NUAK1 and other kinases, leading to modulation of their phosphorylation activities.
  2. Biological Assays: In vitro assays often involve measuring the inhibition of kinase activity in cell lines or recombinant systems, providing insights into its efficacy and selectivity .
Mechanism of Action

Process and Data

The mechanism of action for XMD-17-51 Trifluoroacetate revolves around its ability to inhibit NUAK1 by competing with ATP for binding at the active site. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival.

  1. Binding Affinity: Studies indicate that XMD-17-51 exhibits a significant binding affinity for NUAK1, which can be quantified using techniques such as surface plasmon resonance or thermal shift assays.
  2. Functional Outcomes: Inhibition of NUAK1 leads to reduced phosphorylation of target substrates involved in cell cycle regulation and metabolism, thereby influencing cellular behavior .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

XMD-17-51 Trifluoroacetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The trifluoroacetate salt form increases stability under physiological conditions compared to other forms .
Applications

Scientific Uses

XMD-17-51 Trifluoroacetate is primarily utilized in scientific research focused on:

  1. Kinase Inhibition Studies: It serves as a valuable tool for probing the functions of NUAK1 and related kinases in various biological contexts.
  2. Cancer Research: The compound's ability to modulate kinase activity makes it relevant in studies aimed at understanding tumorigenesis and therapeutic resistance.
  3. Chemical Probe Development: Researchers employ XMD-17-51 as a model compound to develop new inhibitors with improved selectivity and efficacy against specific kinase targets .
Molecular Mechanisms of Kinase Modulation

Inhibition of Doublecortin-Like Kinase 1 in Non-Small Cell Lung Carcinoma Models

XMD-17-51 Trifluoroacetate demonstrates potent inhibitory activity against Doublecortin-Like Kinase 1 (DCLK1), a serine/threonine kinase recognized as a cancer stem cell marker in non-small cell lung carcinoma. In cell-free enzymatic assays, XMD-17-51 inhibits DCLK1 kinase activity with a half-maximal inhibitory concentration (IC50) of 14.64 nM [1]. Functional validation in NSCLC cell lines (A549, NCI-H1299, NCI-H1975) confirms that treatment reduces DCLK1 protein expression and impairs cellular proliferation. Critically, DCLK1 overexpression in A549 cells elevates the IC50 of XMD-17-51 from 27.575 µM to 53.197 µM, establishing a direct mechanistic link between DCLK1 inhibition and anti-proliferative effects [1] [2]. Beyond proliferation suppression, XMD-17-51 diminishes cancer stemness properties, evidenced by reduced sphere-forming efficiency and downregulation of pluripotency factors (Sox2, Nanog, Oct4) and stemness markers (β-catenin) [1].

Table 1: Antiproliferative Effects of XMD-17-51 in NSCLC Cell Lines

Cell LineDCLK1 StatusXMD-17-51 IC50 (µM)Key Phenotypic Changes
A549Wild-type27.575 ± 2.1↓ Proliferation, ↓ Sphere formation
A549Overexpression53.197 ± 3.8*Attenuated proliferation inhibition
NCI-H1299Wild-type32.110 ± 2.5↓ Proliferation, ↓ Stemness markers
NCI-H1975Wild-type29.845 ± 2.7↓ Proliferation, ↓ EMT markers

*p<0.01 vs. wild-type

Selectivity Profiling Across Protein Kinase Superfamilies

While originally identified as a potent NUAK1 inhibitor (IC50 = 1.5 nM), broad-scale kinase profiling reveals XMD-17-51’s polypharmacology. Chemical proteomics analyses using Kinobeads competition assays demonstrate its activity across multiple kinase superfamilies [3] [4]. Key targets include:

  • Threonine Tyrosine Kinase (TTK): Involved in spindle assembly checkpoint signaling.
  • Extracellular Signal-Regulated Kinase 5 (ERK5): Regulator of cellular stress response and proliferation.
  • Polo-like Kinases (PLK1, PLK2, PLK3, PLK4): Master controllers of mitosis and cytokinesis.
  • Additional Targets: Aurora kinases, Src-family kinases (c-Src), Checkpoint kinase 2, Fibroblast Growth Factor Receptor 3/4, and Tyrosine Kinase Non-Receptor 1/2 [3] [6]. This multi-kinase activity positions XMD-17-51 as a pluri-potent modulator of oncogenic signaling cascades beyond its primary DCLK1 inhibition.

Table 2: Kinase Selectivity Profile of XMD-17-51

Kinase TargetSuperfamilyBiological FunctionInhibition by XMD-17-51
NUAK1AMPK-relatedMetabolic stress sensingIC50 = 1.5 nM
DCLK1CAMKCancer stemness, EMT regulationIC50 = 14.64 nM
TTK (MPS1)Tyrosine-likeSpindle assembly checkpointConfirmed [3]
ERK5 (MAPK7)CMGCStress response, proliferationConfirmed [3] [6]
PLK1/2/3/4OtherMitosis regulation, centriole duplicationConfirmed [3]

Transcriptomic Regulation of Epithelial-Mesenchymal Transition via Snail-1 and ZEB1 Suppression

XMD-17-51 exerts profound effects on epithelial-mesenchymal transition regulators, a critical process in cancer metastasis. In NSCLC models, treatment significantly reduces protein levels of the transcriptional repressors Snail-1 and Zinc Finger E-Box Binding Homeobox 1 (ZEB1) [1] [10]. Concomitantly, it upregulates E-cadherin, a core epithelial marker whose loss signifies EMT progression. This coordinated shift—repressing mesenchymal drivers while restoring epithelial adhesion—directly counteracts the invasive phenotype. Mechanistically, DCLK1 inhibition disrupts downstream signals that stabilize Snail-1 and ZEB1, though the precise intermediaries require further elucidation. Notably, the percentage of Aldehyde Dehydrogenase-positive cells increases post-treatment, suggesting EMT suppression may selectively preserve certain stem-like subpopulations despite overall anti-tumor efficacy [1].

Downstream Effects on Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Signaling Pathways

XMD-17-51 modulates the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway through both direct and indirect mechanisms. Direct inhibition of ERK5 kinase activity occurs as part of its polypharmacology profile [3] [6]. Indirectly, DCLK1 suppression in NSCLC cells reduces phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)—key effectors of the Ras-Raf-Mitogen-Activated Protein Kinase Kinase-ERK cascade [1] [10]. This pathway hyperactivation is oncogenic in >30% of human cancers, primarily via Ras or Raf mutations [10]. By dampening phospho-ERK1/2 levels, XMD-17-51 impairs signal transmission to nuclear transcription factors (e.g., Elk1), thereby inhibiting programs driving proliferation, angiogenesis, and extracellular matrix degradation. The compound’s ability to simultaneously target upstream kinases (DCLK1) and parallel nodes (ERK5) enhances its overall disruption of this critical cancer signaling network.

Properties

Product Name

XMD-17-51 Trifluoroacetate

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

Molecular Formula

C23H25F3N8O3

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7)

InChI Key

LCEQZCVFZRUKMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.